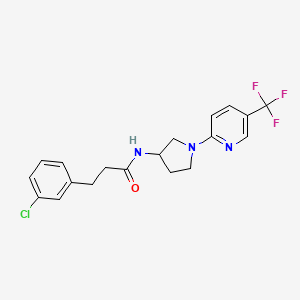
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H28N4O6S and its molecular weight is 512.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
- A study synthesized a range of quinolone derivatives, including ones similar to the compound , for antimicrobial studies. These compounds showed notable antibacterial activity against various strains including S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans (Patel, Patel, & Chauhan, 2007).
Antitumor and Antiproliferative Activities
- Novel quinolone derivatives, including ones structurally similar to the compound , have been identified as potent 5HT1B antagonists. These compounds displayed preliminary structure-activity relationship (SAR) data indicating potential antitumor activities (Horchler et al., 2007).
- Quinazolinone derivatives, including those similar to the compound , were evaluated for antiproliferative effects against various cancer cell lines. These derivatives showed promising activity, particularly against cervical, oral, hepatocellular, stomach adenocarcinoma, prostate cancer, and lung cancer cell lines (Tseng et al., 2006).
Enzyme Inhibition and Biological Activity
- The synthesis of novel piperazine and morpholine substituted quinolines, akin to the compound of interest, was described. These molecules displayed effective inhibition profiles against various metabolic enzymes, suggesting potential applications in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and diabetes (Çakmak et al., 2020).
Corrosion Inhibition
- Certain quinazolinone derivatives, similar in structure to the compound , have been investigated as corrosion inhibitors for mild steel. These studies showed that such compounds can be effective in protecting steel surfaces in acidic environments, offering potential applications in industrial corrosion control (Chen et al., 2021).
Drug Delivery Systems
- The compound's relatives have been investigated in the context of prodrug formulations for improved drug delivery. For instance, morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were evaluated for topical drug delivery, demonstrating improved skin permeation (Rautio et al., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one' involves the reaction of a piperazine derivative with a quinoline derivative, followed by the addition of a morpholinosulfonyl group. The carbonyl group is introduced during the piperazine reaction.", "Starting Materials": [ "4-methoxyphenylhydrazine", "4-chloro-3-nitrobenzoic acid", "piperazine", "morpholine", "sulfonyl chloride", "potassium carbonate", "acetic anhydride", "sodium hydroxide", "ethanol", "dichloromethane", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid by reacting 4-methoxyphenylhydrazine with 4-chloro-3-nitrobenzoic acid in ethanol and water with potassium carbonate as a base.", "Step 2: Conversion of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinoline-4(1H)-one by reacting with acetic anhydride and sodium hydroxide in dichloromethane.", "Step 3: Addition of morpholinosulfonyl group to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinoline-4(1H)-one by reacting with sulfonyl chloride and morpholine in dichloromethane." ] } | |
CAS番号 |
422522-74-5 |
製品名 |
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one |
分子式 |
C25H28N4O6S |
分子量 |
512.58 |
IUPAC名 |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C25H28N4O6S/c1-34-19-4-2-18(3-5-19)27-8-10-28(11-9-27)25(31)22-17-26-23-7-6-20(16-21(23)24(22)30)36(32,33)29-12-14-35-15-13-29/h2-7,16-17H,8-15H2,1H3,(H,26,30) |
InChIキー |
PRYANBAVWOZQNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2778393.png)
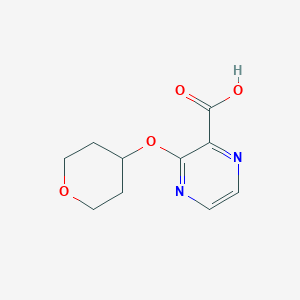
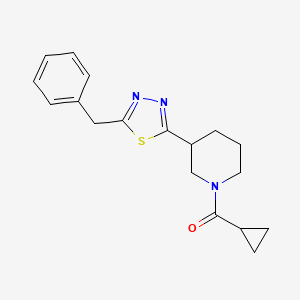
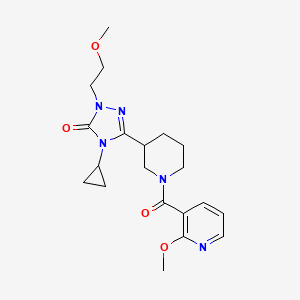
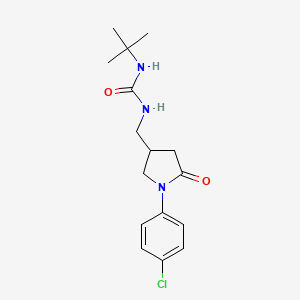
![1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2778399.png)
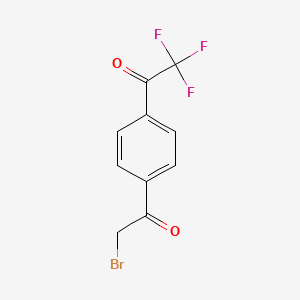
![4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2778402.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778409.png)
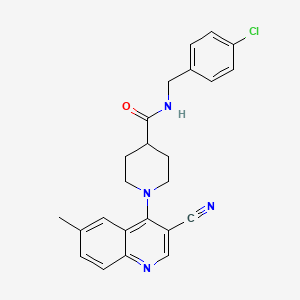
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)
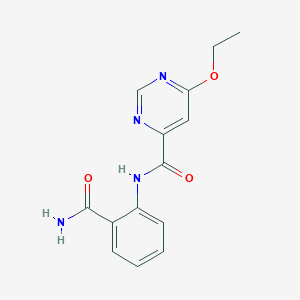
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
